N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-ethyl-5-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-5-25-18(11-15(4)23-25)20(26)24(12-16-7-6-8-27-16)21-22-17-10-13(2)9-14(3)19(17)28-21/h9-11,16H,5-8,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTSEMYCNKBNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N(CC2CCCO2)C3=NC4=CC(=CC(=C4S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : The pyrazole and benzo[d]thiazole moieties contribute to its biological activity.
- Functional Groups : The presence of a tetrahydrofuran ring enhances its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄OS |
| Molecular Weight | 298.39 g/mol |
| CAS Number | 1170158-53-8 |
Synthesis
The synthesis typically involves multi-step organic reactions that incorporate the benzo[d]thiazole and pyrazole frameworks. A proposed synthetic route includes:
- Formation of the benzo[d]thiazole core via cyclization of appropriate precursors.
- Attachment of the tetrahydrofuran moiety through nucleophilic substitution reactions.
- Final modification to introduce the carboxamide functional group.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzothiazoles have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that certain benzothiazole derivatives possess significant antibacterial activity, suggesting potential applications for this compound in treating infections .
Anticancer Potential
Compounds containing the pyrazole moiety have been investigated for their anticancer properties. Recent studies indicate that this compound may act as an inhibitor of specific cancer-related enzymes or pathways. The dual-targeting mechanism suggested by its structure may enhance selectivity and efficacy compared to other anticancer agents .
Anti-inflammatory Effects
Similar compounds have been identified as selective COX inhibitors, which are crucial in managing inflammation. The anti-inflammatory activity of this compound may be linked to its ability to inhibit cyclooxygenase enzymes, thereby reducing pro-inflammatory mediators .
The biological mechanisms by which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Interaction : Its structural components allow it to bind effectively to various receptors, influencing cellular signaling pathways.
Study 1: Antibacterial Evaluation
In a study evaluating the antibacterial properties of related compounds, several benzothiazole derivatives were tested against a panel of bacterial strains. Compounds demonstrated varying degrees of effectiveness, with some exhibiting potent antibacterial activity comparable to standard antibiotics .
Study 2: Anticancer Activity Assessment
Another study focused on the anticancer potential of pyrazole derivatives showed that certain compounds inhibited tumor growth in vitro and in vivo models. This suggests that this compound could be a candidate for further development as an anticancer agent .
Scientific Research Applications
Structural Features
The structure includes a benzo[d]thiazole moiety, which is known for its significant biological activity, particularly in anticancer and antimicrobial applications. The presence of a pyrazole ring contributes to various pharmacological effects, enhancing the compound's potential therapeutic applications.
Anticancer Properties
Research indicates that compounds similar to N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide exhibit promising anticancer activities.
Mechanisms of Action:
- Caspase Activation : Similar compounds have been shown to activate procaspase pathways leading to apoptosis in cancer cells.
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
Case Study 1: Anticancer Evaluation
A study evaluated benzothiazole derivatives against various cancer cell lines, revealing significant selectivity and potency in inducing apoptosis.
Case Study 2: Mechanistic Insights
Further investigations showed that these compounds could inhibit tumor growth by modulating apoptotic pathways.
Antimicrobial Activity
Compounds with similar structural characteristics have demonstrated effectiveness against various bacterial strains. The benzothiazole moiety is particularly noted for its antimicrobial properties.
Other Biological Activities
In addition to anticancer and antimicrobial effects, the compound may exhibit:
- Anti-inflammatory properties
- Antioxidant activity
These activities make it a candidate for further research in treating inflammatory diseases and oxidative stress-related conditions.
Chemical Reactions Analysis
Benzothiazole Core Formation
The 5,7-dimethylbenzo[d]thiazol-2-amine precursor is synthesized via cyclization of substituted anilines with thiocyanate derivatives under acidic conditions (e.g., bromine and ammonium thiocyanate in acetic acid) . Subsequent functionalization at the 2-amino position is achieved through:
-
Acylation : Reaction with chloroacetyl chloride to form 2-chloroacetamide intermediates .
-
N-Alkylation : Coupling with tetrahydrofurfuryl bromides in the presence of K₂CO₃ in DMF .
Pyrazole Carboxamide Assembly
The pyrazole ring is constructed via cyclocondensation of β-keto esters with hydrazines, followed by alkylation at N1. Key steps include:
-
Ester Hydrolysis : Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is hydrolyzed to the carboxylic acid using NaOH in ethanol/water .
-
Amide Coupling : Activation of the carboxylic acid with HATU or EDCl and reaction with the benzothiazol-2-amine derivative .
Amide Bond Reactivity
The tertiary amide linkage exhibits moderate hydrolysis resistance under acidic/basic conditions but undergoes cleavage with strong nucleophiles (e.g., LiAlH₄ reduction to amines) .
Electrophilic Substitution on Benzothiazole
The electron-rich benzothiazole ring undergoes regioselective electrophilic substitution:
| Reaction | Conditions | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C6 | 62% |
| Bromination | Br₂/FeCl₃, CHCl₃ | C4 | 58% |
| Sulfonation | ClSO₃H, 50°C | C6 | 71% |
Pyrazole Ring Modifications
-
N1-Alkylation : Reacts with alkyl halides (e.g., ethyl iodide) in DMF/K₂CO₃ to introduce substituents .
-
C3-Methyl Oxidation : Treatment with KMnO₄ in acetone converts the methyl group to a carboxylic acid .
Stability and Degradation
-
Photodegradation : Exposure to UV light (254 nm) in methanol leads to cleavage of the tetrahydrofuran-methyl group (t₁/₂ = 4.2 h) .
-
Oxidative Stability : Resists oxidation by H₂O₂ (<10% degradation after 24 h) .
Key Synthetic Challenges
Comparison with Similar Compounds
Benzo[d]thiazole Derivatives
The benzo[d]thiazole moiety is shared with compounds like thiazol-5-ylmethyl carbamates (e.g., compounds l and m in –5), which incorporate ureido or hydroperoxypropan-2-yl substituents.
Pyrazole-Based Carboxamides
Compounds such as 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide () share the pyrazole core but replace the carboxamide with a carbothioamide group. The thioamide moiety reduces hydrogen-bonding capacity, which may diminish target-binding affinity compared to the carboxamide in the target compound .
Thiazole Carboxamides
The 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide series () features a pyridinyl-thiazole scaffold. While both compounds include carboxamide groups, the target’s benzo[d]thiazole and tetrahydrofuran substituents likely confer distinct electronic and steric properties, affecting pharmacokinetic profiles .
Functional Comparisons
Tabulated Comparison of Key Features
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound and its analogs?
Synthesis optimization requires careful selection of reaction conditions (e.g., solvent, temperature, catalysts) and purification techniques. For heterocyclic compounds like this, hydrazinolysis of ethyl carboxylates (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate) followed by nucleophilic addition (e.g., phenyl isothiocyanate) and heterocyclicization under alkaline conditions are foundational steps . Thin-layer chromatography (TLC) and chromatographic mass spectrometry are critical for confirming purity and individuality . Yield improvements often involve alkylation with reagents like RCH2Cl in DMF with K2CO3 as a base .
Q. How is the structural integrity of this compound validated experimentally?
Structural confirmation relies on a combination of 1H NMR (to identify proton environments, e.g., ethyl, tetrahydrofuran, and methyl groups), IR spectroscopy (to detect functional groups like amides), and elemental analysis (to verify C, H, N, S content) . For example, the amide carbonyl (C=O) typically appears at ~1650–1700 cm⁻¹ in IR, while NMR can resolve splitting patterns from substituents like the tetrahydrofuran ring .
Q. What computational tools are used for preliminary bioactivity screening?
PASS On-line® predicts biological activity spectra by comparing structural motifs to known pharmacophores. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins, such as enzymes or receptors, using crystal structures from the PDB . For instance, docking studies might prioritize analogs with stronger hydrogen bonding to active-site residues .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural characterization?
Discrepancies in NMR/IR data often arise from tautomerism, steric hindrance, or solvent effects. DFT calculations (e.g., Gaussian09) can model the compound’s electronic structure and predict NMR chemical shifts, aiding in peak assignment . For example, methyl groups in hindered environments may show upfield shifts, requiring comparison of experimental and computed spectra .
Q. What strategies are effective for designing analogs with enhanced bioactivity?
Rational design involves modifying substituents on the benzothiazole, pyrazole, or tetrahydrofuran moieties. Substituent effects are guided by:
- Electron-withdrawing groups (e.g., -CF₃) on the benzothiazole ring to enhance metabolic stability .
- Hydrophobic substituents (e.g., alkyl chains) on the pyrazole to improve membrane permeability .
- Docking-driven SAR : Replace the tetrahydrofuran group with piperazine or morpholine rings to optimize target binding .
Q. How can reaction pathways be computationally optimized to reduce experimental trial-and-error?
Quantum chemical calculations (e.g., Density Functional Theory ) model reaction intermediates and transition states to identify energetically favorable pathways . For example, ICReDD’s reaction path search methods predict optimal conditions (e.g., solvent polarity, temperature) for heterocyclicization steps, reducing synthesis time by 30–50% . Machine learning (e.g., COMSOL-AI integration ) further refines these predictions by analyzing historical reaction datasets .
Q. What methodologies address discrepancies between in silico bioactivity predictions and experimental results?
Discrepancies often stem from inaccurate force fields in docking or overlooked metabolic pathways. Solutions include:
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .
- Metabolite Prediction : Use tools like Meteor (Lhasa Ltd.) to identify potential oxidative or hydrolytic metabolites that may deactivate the compound .
- Experimental Cross-Validation : Combine PASS predictions with in vitro enzyme inhibition assays (e.g., IC50 determination) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
